molecular formula C12H20N4 B14220577 3-amino-1-octyl-1H-pyrazole-4-carbonitrile CAS No. 827629-52-7

3-amino-1-octyl-1H-pyrazole-4-carbonitrile

Cat. No.: B14220577
CAS No.: 827629-52-7
M. Wt: 220.31 g/mol
InChI Key: QEKNRSINEJFMIT-UHFFFAOYSA-N
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Description

3-amino-1-octyl-1H-pyrazole-4-carbonitrile is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group at the third position, an octyl group at the first position, and a carbonitrile group at the fourth position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-octyl-1H-pyrazole-4-carbonitrile typically involves the reaction of enaminones with hydroxylamine hydrochloride in ethanol to yield aldoximes. These aldoximes are then converted into the desired pyrazole derivative in a basic medium. Another method involves the reaction of 3-oxo-3-phenylpropanenitrile with trichloroacetonitrile, followed by condensation with hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields . Additionally, solvent-free reactions have been developed to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-1-octyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, primary amines, and substituted pyrazoles. These products can be further utilized in various applications, including the synthesis of more complex molecules .

Scientific Research Applications

3-amino-1-octyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-1-octyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the octyl group provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

3-amino-1-octyl-1H-pyrazole-4-carbonitrile is unique due to its long octyl chain, which enhances its hydrophobicity and potentially its ability to interact with lipid membranes. This property can be advantageous in drug design, where membrane permeability is crucial .

Properties

CAS No.

827629-52-7

Molecular Formula

C12H20N4

Molecular Weight

220.31 g/mol

IUPAC Name

3-amino-1-octylpyrazole-4-carbonitrile

InChI

InChI=1S/C12H20N4/c1-2-3-4-5-6-7-8-16-10-11(9-13)12(14)15-16/h10H,2-8H2,1H3,(H2,14,15)

InChI Key

QEKNRSINEJFMIT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=C(C(=N1)N)C#N

Origin of Product

United States

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